Fmoc-Ser(Bzl)-OH Fmoc-Ser(Bzl)-OH
Brand Name: Vulcanchem
CAS No.: 83792-48-7
VCID: VC21542864
InChI: InChI=1S/C25H23NO5/c27-24(28)23(16-30-14-17-8-2-1-3-9-17)26-25(29)31-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1
SMILES: C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C25H23NO5
Molecular Weight: 417.5 g/mol

Fmoc-Ser(Bzl)-OH

CAS No.: 83792-48-7

VCID: VC21542864

Molecular Formula: C25H23NO5

Molecular Weight: 417.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Ser(Bzl)-OH - 83792-48-7

Description

Fmoc-Ser(Bzl)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-benzyl-L-serine, is a protected amino acid derivative commonly used in peptide synthesis. It is a crucial component in the construction of peptides due to its ability to protect the amino group during synthesis, allowing for selective deprotection and coupling reactions.

Synthesis and Applications

Fmoc-Ser(Bzl)-OH is synthesized using standard peptide synthesis protocols, often involving the fluorenylmethyloxycarbonyl (Fmoc) group to protect the amino function and a benzyl group to protect the hydroxyl function of serine. This protection allows for controlled deprotection and coupling steps in peptide synthesis.

Applications in Peptide Synthesis

Fmoc-Ser(Bzl)-OH is used in the synthesis of various peptides, including those with therapeutic potential. For example, it has been used in the construction of peptides like Fmoc-Ser(Bzl)-Dap(2-ClZ)-Dab(Boc)-Dab(2-ClZ)-D-Phe-Leu-Dab(2-ClZ)-Dab(2-ClZ)-Thr(Bzl)-OH, which involves multiple protected amino acids and requires precise control over deprotection and coupling reactions .

Research Findings

Research on Fmoc-Ser(Bzl)-OH often focuses on its role in peptide synthesis efficiency and selectivity. Studies have shown that coupling reactions involving Fmoc-Ser(Bzl)-OH can yield high-quality peptides with minimal racemization, making it a reliable choice for complex peptide synthesis .

Coupling Reactions

Coupling PartnerYield
H-Phe-ONaHigh
Boc-Val-OHLower
Fmoc-His(Trt)-OHComplex mixture

These results highlight the versatility of Fmoc-Ser(Bzl)-OH in peptide synthesis, although specific conditions may affect coupling efficiency .

Safety and Handling

Fmoc-Ser(Bzl)-OH is classified as an irritant and requires careful handling to avoid skin and eye contact. It should be stored in a sealed container in dry conditions at a temperature range of 2-8°C. Safety precautions include avoiding inhalation of dust and ensuring proper ventilation during handling .

CAS No. 83792-48-7
Product Name Fmoc-Ser(Bzl)-OH
Molecular Formula C25H23NO5
Molecular Weight 417.5 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxypropanoic acid
Standard InChI InChI=1S/C25H23NO5/c27-24(28)23(16-30-14-17-8-2-1-3-9-17)26-25(29)31-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1
Standard InChIKey DYBDGLCDMLNEMJ-QHCPKHFHSA-N
Isomeric SMILES C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Synonyms Fmoc-Ser(Bzl)-OH;Fmoc-O-benzyl-L-serine;83792-48-7;ST51016075;PubChem12951;Fmoc-L-Ser(OBzl)-OH;47678_ALDRICH;SCHEMBL120685;47678_FLUKA;CTK3E8001;DYBDGLCDMLNEMJ-QHCPKHFHSA-N;MolPort-003-934-257;ZINC2539231;ANW-37724;CF-198;AKOS015855885;AKOS015895648;AM82225;RTR-026012;AJ-38825;AK-46268;AN-35996;BC687532;K496;KB-52129
PubChem Compound 7017914
Last Modified Aug 15 2023

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